![molecular formula C9H8N2O2 B183524 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid CAS No. 171919-37-2](/img/structure/B183524.png)

1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Overview

Description

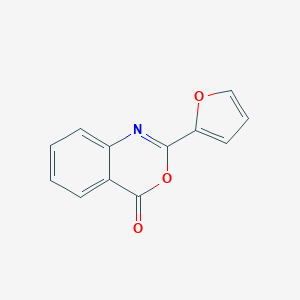

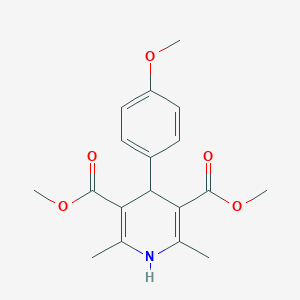

1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a chemical compound that has been studied for its potential use in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .Scientific Research Applications

Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds

1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid serves as a versatile building block in medicinal chemistry for the synthesis of various pharmacologically active compounds. Its pyrrolopyridine core is a common motif in molecules with diverse therapeutic activities, including antitumor, anti-inflammatory, and antiviral properties . The carboxylic acid functional group allows for further derivatization, enabling the creation of novel drug candidates with improved efficacy and pharmacokinetic profiles.

Agriculture: Development of Crop Protection Agents

In agriculture, this compound has potential applications in the development of new crop protection agents. Its structural complexity can be exploited to design herbicides and pesticides with specific modes of action, targeting key enzymes or receptors in pests and weeds . This could lead to more effective and environmentally sustainable agricultural practices.

Material Science: Organic Synthesis of Functional Materials

The pyrrolopyridine ring system of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is also significant in material science. It can be used to synthesize organic semiconductors, which are essential for creating organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These materials are crucial for developing flexible, lightweight, and energy-efficient electronic devices .

Environmental Science: Analytical and Detection Tools

This compound can be utilized in environmental science as a precursor for developing analytical tools for the detection of environmental pollutants. Its ability to form stable complexes with metals and other organic compounds makes it suitable for use in sensors and assays that can detect contaminants at low concentrations, aiding in environmental monitoring and cleanup efforts .

Biochemistry: Study of Biological Pathways

In biochemistry, 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can be used to investigate biological pathways. It may act as an inhibitor or activator of certain enzymes, helping researchers to understand the biochemical mechanisms underlying various physiological processes and diseases .

Pharmacology: Drug Discovery and Development

Finally, in pharmacology, this compound’s core structure is beneficial for drug discovery and development. It can be used to create small molecule libraries for high-throughput screening against a wide range of biological targets. This aids in identifying new drug candidates for various diseases, including cancer, neurological disorders, and cardiovascular conditions .

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a potent inhibitor of FGFR1, 2, and 3, can prevent this process, thereby inhibiting the activation of the FGFR signaling pathway .

Biochemical Pathways

The inhibition of FGFR signaling pathway by 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid affects downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, particularly in the context of cancer cells .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, would need to be investigated further.

Result of Action

In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could potentially be used as a therapeutic agent in the treatment of cancers associated with abnormal FGFR signaling .

Action Environment

The action, efficacy, and stability of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature should be between 2-8°C in a sealed and dry environment

properties

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIJNUGJNMUEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701221232 | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171919-37-2 | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171919-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)

![5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183452.png)